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Compound of Interest

Compound Name: PCPr (hydrochloride)

Cat. No.: B594152

N-propyl-1-phenylcyclohexanamine is a synthetic compound belonging to the
arylcyclohexylamine class. This chemical family is significant in pharmacology and toxicology,
primarily due to its most infamous member, phencyclidine (PCP). Arylcyclohexylamines are
characterized by a cyclohexylamine structure with an aryl group attached to the same carbon
as the amine. N-propyl-1-phenylcyclohexanamine is a structural analog of PCP and its
precursor, 1-phenylcyclohexylamine (PCA), distinguished by the N-propyl substitution on the
amine group. This guide provides a comprehensive overview of its historical context, chemical
synthesis, and inferred pharmacology, designed for researchers and drug development
professionals.

Historical Context: The Legacy of
Arylcyclohexylamines

The exploration of arylcyclohexylamines began long before their association with illicit use. The
journey of this class provides the essential backdrop for understanding the emergence of
derivatives like N-propyl-1-phenylcyclohexanamine.

o Early Synthesis (1907): The first arylcyclohexylamine described in scientific literature was 1-
phenylcyclohexan-1-amine (PCA), with its synthesis first published in 1907.[1]

e The Anesthetic Era (1920s-1950s): Phencyclidine (PCP) was first synthesized in 1926.[1]
However, its potential as a powerful anesthetic and analgesic agent was not investigated by
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the pharmaceutical industry until the 1950s. Parke-Davis intensively studied PCP and the
related compound, ketamine, for their anesthetic properties.[1]

e The Rise of Recreational Use (1970s): The dissociative, hallucinogenic, and euphoriant
effects of PCP led to its diversion and widespread illicit use in the 1970s.[1] This notoriety
prompted further investigation into its analogs and derivatives.

o The Designer Drug Era: Following the legal scheduling of PCP and its immediate precursors,
clandestine chemists began synthesizing novel, unscheduled analogs to circumvent
regulations.[1] It is within this context of scientific and illicit exploration that compounds like
N-propyl-1-phenylcyclohexanamine emerged, representing modifications to the core
arylcyclohexylamine structure to potentially alter its effects, potency, and legal status.

Chemical Profile and Synthesis

The identity of N-propyl-1-phenylcyclohexanamine is defined by its specific molecular structure
and properties. Its synthesis logically follows from its well-established precursors.

~hemical jes <

Property Value Source
IUPAC Name i:z:qei:zl—N-propylcyclohexan— 2]
Molecular Formula C15H23N [2]
CAS Number 18949-81-0 [2]
Molecular Weight 217.35 g/mol [3]
SMILES C1(c2cccecc2)(NCCC)CCCeel [2]
InChi Key KHXNTQRMMGXPQW- 2]
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Synthetic Pathway

The synthesis of N-propyl-1-phenylcyclohexanamine is most efficiently achieved via the N-
alkylation of its primary amine precursor, 1-phenylcyclohexylamine (PCA).
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Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Phenylcyclohexylamine (PCA) Precursor This crucial intermediate can
be synthesized through several established methods.[4] One common laboratory-scale method
involves a reductive amination reaction.

e Reaction: Condensation of cyclohexanone with aniline to form an intermediate Schiff base
(imine), followed by in-situ reduction.

o Methodology:

o Dissolve cyclohexanone and an equimolar amount of aniline in a suitable solvent such as
toluene or ethanol.

o Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to
remove the water formed during imine formation, driving the reaction to completion.

o Once imine formation is complete, cool the reaction mixture.

o Introduce a reducing agent, such as sodium borohydride (NaBHa), in a portion-wise
manner to reduce the imine to the secondary amine, 1-phenylcyclohexylamine.

o Quench the reaction carefully with water and perform a standard acid-base extraction to
isolate the amine product.

o Purify the resulting PCA via distillation or recrystallization of its salt form.

Step 2: N-Propylation of 1-Phenylcyclohexylamine This step involves a standard nucleophilic
substitution reaction to add the propyl group to the nitrogen atom.

o Reaction: Alkylation of the primary amine group of PCA using a propyl halide.

e Methodology:

o Dissolve the synthesized 1-phenylcyclohexylamine in a polar aprotic solvent like
acetonitrile or DMF.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.smolecule.com/products/s515788
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Add a non-nucleophilic base, such as potassium carbonate (K2COs) or
diisopropylethylamine (DIPEA), to act as a proton scavenger.

o Add at least one molar equivalent of a propylating agent (e.g., 1-bromopropane or 1-
iodopropane) to the mixture.

o Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Upon completion, cool the reaction, filter out the base, and remove the solvent under
reduced pressure.

o Purify the crude N-propyl-1-phenylcyclohexanamine using column chromatography or
distillation to yield the final product.

[Cyclohexanonej Figure 1: Two-step synthesis pathway.

Reductive Amination
(e.g., + NaBHa)

. 1-Bromopropane
@-Phenylcyclohexylamlne (PCAD QPropylatirF\)g XgentD

N-Alkylation
e.g., + K2COs)

N-propyl-1-phenylcyclohexanamine

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway.

Inferred Pharmacology and Mechanism of Action

Direct pharmacological studies on N-propyl-1-phenylcyclohexanamine are not widely available
in peer-reviewed literature. However, its mechanism of action can be reliably inferred from its
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structural similarity to other well-characterized arylcyclohexylamines.

e Primary Target: NMDA Receptor: The hallmark of arylcyclohexylamines like PCP and
ketamine is their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA)
receptor. This antagonism blocks the flow of ions through the receptor's channel, disrupting
glutamatergic neurotransmission and leading to the characteristic dissociative, anesthetic,
and hallucinogenic effects. It is highly probable that N-propyl-1-phenylcyclohexanamine
shares this primary mechanism.

e Modulation of Monoamine Transporters: Many arylcyclohexylamines also interact with
monoamine transporters, inhibiting the reuptake of dopamine, norepinephrine, and serotonin.
[4] The specific N-alkyl substituent can significantly influence this activity. For instance,
research on related compounds has shown that N-alkylation can produce potent triple
reuptake inhibitors with potential antidepressant applications.[5] The N-propyl group likely
modulates the affinity and selectivity for these transporters compared to PCP (which has a
piperidine ring) or other N-alkylated analogs. This modulation would influence the stimulant
and euphoric properties of the compound.

Legal Status and Public Safety

N-propyl-1-phenylcyclohexanamine is not explicitly scheduled under the Controlled Substances
Act (CSA) in the United States. However, its legal status is subject to interpretation under
federal analog laws.

o Controlled Substance Analogue Act: The Federal Analogue Act (21 U.S.C. § 813) allows any
chemical "substantially similar”" to a controlled substance in Schedule | or Il to be treated as if
it were in that schedule, provided it is intended for human consumption.[6] Given that N-
propyl-1-phenylcyclohexanamine is structurally and pharmacologically similar to PCP
(Schedule 11), it would likely be prosecuted as a controlled substance analog.

e Precursor Chemical Control: The immediate precursor, 1-phenylcyclohexylamine (PCA), is a
DEA Schedule Il controlled substance, which heavily regulates its synthesis and distribution.
[7] This control of the key precursor is a primary method for limiting the clandestine
production of its derivatives.
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The emergence of such compounds poses a public health risk, as their pharmacology and
toxicology are not formally studied before they appear on the illicit market, leading to
unpredictable effects and potential for harm.

Conclusion

N-propyl-1-phenylcyclohexanamine represents a logical extension of the chemical exploration
of the arylcyclohexylamine class. Born from a lineage that includes the anesthetic PCP, its
history is intertwined with both pharmaceutical research and the rise of designer drugs. While
its synthesis follows established principles of amine chemistry, its precise pharmacological
profile remains uncharacterized in public scientific literature, though it is expected to function
primarily as an NMDA receptor antagonist. Its legal status as a controlled substance analog
highlights the ongoing challenge of regulating novel psychoactive substances. For researchers,
compounds like this serve as valuable tools for probing the structure-activity relationships of
NMDA receptor antagonists and monoamine reuptake inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b594152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

